4-{5-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline
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Overview
Description
2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a bromophenyl group, a quinolyl moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multi-step organic reactions. One common approach is to start with the bromination of phenol to obtain 2-bromophenol. This is followed by the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids. The quinolyl moiety is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include various substituted phenyl ethers, quinoline derivatives, and oxadiazole compounds .
Scientific Research Applications
2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with specific molecular targets. The quinolyl moiety can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s bioactive effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler compound with similar bromophenyl structure but lacking the quinolyl and oxadiazole moieties.
4-Hydroxy-2-quinolone: Contains the quinolyl structure but lacks the bromophenyl and oxadiazole groups.
Oxazole derivatives: Share the oxadiazole ring but differ in the other substituents.
Uniqueness
2-BROMOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to its combination of bromophenyl, quinolyl, and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H14BrN3O2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-[(2-bromophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14BrN3O2/c1-12-10-14(13-6-2-4-8-16(13)21-12)19-22-18(25-23-19)11-24-17-9-5-3-7-15(17)20/h2-10H,11H2,1H3 |
InChI Key |
DEHKGMIKEBZHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=CC=C4Br |
Origin of Product |
United States |
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